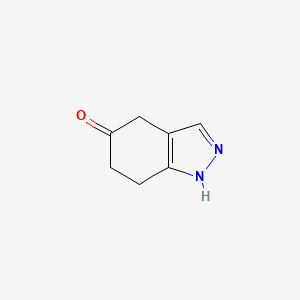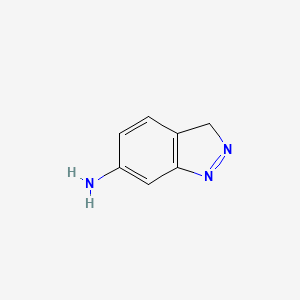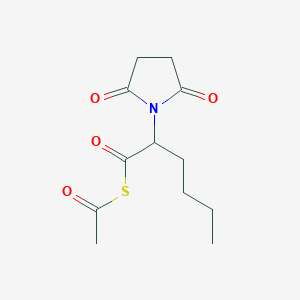
N-Succinimidyl-S-acetylthiohexanoate
Overview
Description
Molecular Structure Analysis
The molecular formula of N-Succinimidyl-S-acetylthiohexanoate is C12H17NO4S . Unfortunately, the specific structural details are not provided in the search results.Chemical Reactions Analysis
This compound reacts with primary amines to form stable amide bonds . It adds a protected sulfhydryl group that can be deprotected by hydroxylamine . This allows long-term storage of the sulfhydryl-modified molecule .Physical And Chemical Properties Analysis
The molecular weight of this compound is 287.33 . It is soluble in DMSO . Unfortunately, the search results do not provide more detailed physical and chemical properties.Scientific Research Applications
1. Chiral Derivatizing Agent in Chromatography
N-Succinimidyl-S-acetylthiohexanoate has been utilized in chromatography as a chiral derivatizing agent. Bhushan and Tanwar (2008) synthesized N-succinimidyl-(S)-2-(6-methoxynaphth-2-yl) propionate and used it as a chiral derivatizing reagent to form diastereomers of dl-penicillamine, which were then separated by reversed-phase high-performance liquid chromatography. This process allows for the resolution of complex mixtures based on chirality, an essential aspect in the study of stereoisomers in pharmaceuticals Bhushan & Tanwar, 2008.
2. In Situ Formation for Succinimidyl Ester Production
Leonard and Bruncková (2011) described a method for the in situ formation of N-trifluoroacetoxy succinimide (TFA-NHS) and its use in forming succinimidyl esters. The method provides N-trifluoroacetyl and N-maleoyl amino acid succinimidyl esters from various amino acids using a one-pot, high-yielding protocol. This method's efficiency and versatility make it valuable for synthesizing compounds that find applications in bioconjugation and drug development Leonard & Bruncková, 2011.
3. Synthesis of Radio-iodination Agents
Vaidyanathan and Zalutsky (2007) provided a detailed protocol for synthesizing N-succinimidyl 4-guanidinomethyl-3-[*I]iodobenzoate, a compound used in radio-iodination of proteins and peptides that undergo internalization after receptor or antigen binding. This synthesis is crucial for the development of radiopharmaceuticals and diagnostic agents, highlighting the role of this compound in advancing nuclear medicine and imaging technologies Vaidyanathan & Zalutsky, 2007.
4. Radiopharmaceutical Applications
An improved synthesis of NHS-MAG3 (N-hydroxysuccinimidyl S-acetylmercaptoacetyltriglycinate) for conjugation and radiolabeling of biomolecules with 99mTc at room temperature was described by Wang, Liu, and Hnatowich (2007). This method is relevant for nuclear imaging and radiorhenium-based tumor radiation therapy studies, showcasing the potential of this compound in facilitating the development of targeted radiopharmaceuticals Wang, Liu, & Hnatowich, 2007.
5. Protein Labeling for PET Imaging
Kostikov et al. (2012) developed N-Succinimidyl 3-(di-tert-butyl[(18)F]fluorosilyl)benzoate ([(18)F]SiFB), a novel synthon for one-step protein labeling, crucial for positron emission tomography (PET) imaging. This development underlines the importance of this compound in enhancing molecular imaging techniques, which are fundamental in modern diagnostic procedures Kostikov et al., 2012.
Mechanism of Action
Target of Action
N-Succinimidyl-S-acetylthiohexanoate (SATA) is primarily used as a protein modification agent . Its primary targets are proteins and other amine-containing molecules .
Mode of Action
SATA introduces thiol groups into protein molecules . It adds sulfhydryl groups in a protected form to proteins and other amine-containing molecules . This modification allows for later reaction with sulfhydryl reactive crosslinkers such as Sulfo-SMCC, Sulfo-MBS, etc .
Result of Action
The result of SATA’s action is the modification of target proteins through the addition of protected sulfhydryl groups . This modification can potentially alter the structure and function of the proteins, leading to changes at the molecular and cellular levels.
Biochemical Analysis
Biochemical Properties
N-Succinimidyl-S-acetylthiohexanoate plays a crucial role in biochemical reactions by adding protected sulfhydryl groups to proteins and other amine-containing molecules. This modification is achieved through the formation of stable amide bonds with primary amines, such as lysine residues and amino termini of proteins . The protected sulfhydryl groups can be deprotected using hydroxylamine to expose the labile sulfhydryl group, which can then participate in conjugation reactions . This compound interacts with various enzymes, proteins, and biomolecules, including lysine residues in proteins, enabling the formation of cleavable disulfide bonds with other sulfhydryl-containing molecules .
Cellular Effects
This compound influences various cellular processes by modifying proteins and peptidesFor instance, the modification of lysine residues in proteins can alter their function, stability, and interactions with other biomolecules . This compound’s ability to form cleavable disulfide bonds allows for reversible modifications, providing a dynamic tool for studying cellular processes and protein interactions .
Molecular Mechanism
The molecular mechanism of this compound involves the covalent modification of primary amines in proteins and other amine-containing molecules. The compound contains an N-hydroxysuccinimide ester, which reacts with primary amines to form stable amide bonds and release N-hydroxysuccinimide as a by-product . The protected sulfhydryl groups can be deprotected using hydroxylamine, generating free sulfhydryl groups that can participate in conjugation reactions with maleimide-modified proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is stable when stored at low temperatures and can be stored indefinitely in its protected form . Upon deprotection with hydroxylamine, the labile sulfhydryl groups are exposed, allowing for conjugation reactions . Long-term studies have shown that the modified proteins retain their activity and function, making this compound a reliable tool for biochemical research .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound effectively modifies proteins without causing significant toxicity or adverse effects . At high doses, there may be threshold effects, including potential toxicity and adverse reactions . It is essential to optimize the dosage to achieve the desired modifications while minimizing any harmful effects on the animal models .
Metabolic Pathways
This compound is involved in metabolic pathways that include the modification of proteins and peptides. The compound interacts with enzymes and cofactors that facilitate the formation of stable amide bonds with primary amines . This interaction can affect metabolic flux and metabolite levels, influencing various biochemical processes . The reversible nature of the modifications allows for dynamic regulation of protein function and interactions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound’s ability to form stable amide bonds with primary amines ensures its localization and accumulation in specific cellular compartments . This targeted distribution is crucial for studying protein modifications and interactions in different cellular contexts .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound’s ability to introduce sulfhydryl groups in a controlled manner allows for precise localization and activity within the cell . This property is essential for studying the spatial and temporal dynamics of protein modifications and interactions .
properties
IUPAC Name |
S-acetyl 2-(2,5-dioxopyrrolidin-1-yl)hexanethioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4S/c1-3-4-5-9(12(17)18-8(2)14)13-10(15)6-7-11(13)16/h9H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBOBZHVPMJFNAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)SC(=O)C)N1C(=O)CCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20703884 | |
| Record name | Acetic 2-(2,5-dioxopyrrolidin-1-yl)hexanoic thioanhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20703884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
874743-76-7 | |
| Record name | Acetic 2-(2,5-dioxopyrrolidin-1-yl)hexanoic thioanhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20703884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



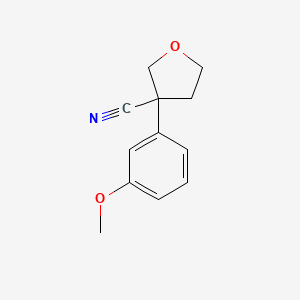
![3-{2-[(tert-Butoxycarbonyl)amino]ethyl}phenylboronic acid](/img/structure/B1395817.png)

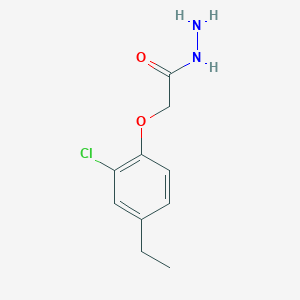
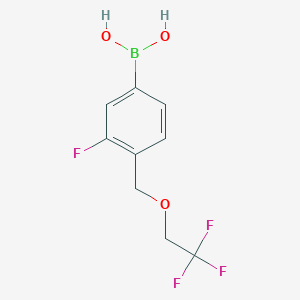

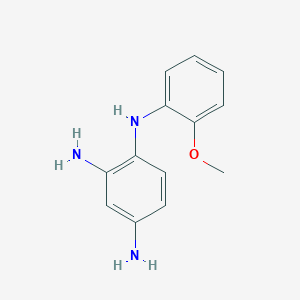

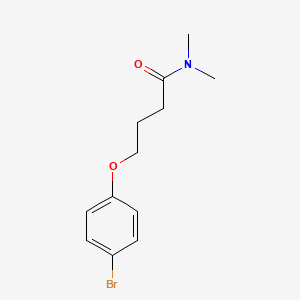
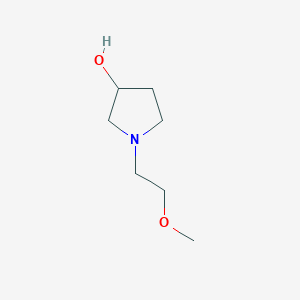

![5'-chloro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]](/img/structure/B1395837.png)
